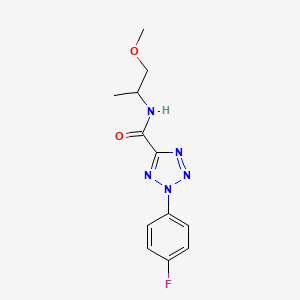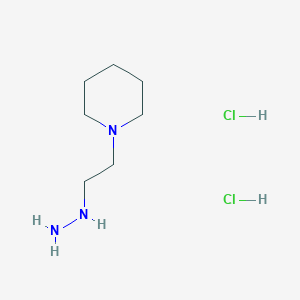![molecular formula C21H21N3O B2744548 N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide CAS No. 1240831-51-9](/img/structure/B2744548.png)
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, also known as CFA or Compound 14, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CFA belongs to the family of fluorescent probes and is commonly used in biological research as a tool to study the behavior of proteins, enzymes, and other biomolecules.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide works by binding to proteins and enzymes and altering their behavior. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in lab experiments has several advantages. It is a highly specific probe that binds to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. Additionally, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has a high quantum yield, which makes it a highly sensitive probe for fluorescence imaging.
However, there are also limitations to the use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in lab experiments. Its complex synthesis process and high cost can make it difficult to obtain in large quantities. Additionally, its potential toxicity and limited solubility can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in scientific research. One potential application is in the development of new cancer therapies. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has shown promise as a therapeutic agent for cancer treatment, and further research is needed to explore its potential in this area.
Another future direction for N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is in the development of new fluorescent probes for studying biomolecules. Its high specificity and sensitivity make it a promising candidate for the development of new probes for imaging and studying proteins, enzymes, and other biomolecules.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, or N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its use as a fluorescent probe has made it a useful tool for studying the behavior of proteins, enzymes, and other biomolecules. While there are limitations to its use in lab experiments, its potential for future applications in cancer therapy and the development of new fluorescent probes make it an exciting area of research.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide involves a multi-step process that starts with the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 9H-fluorene-2-amine to form the final product, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is commonly used in scientific research as a fluorescent probe to study the behavior of proteins and enzymes. It has been shown to bind to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been used to study the behavior of cancer cells and has shown potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(9H-fluoren-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-14-21(9-3-4-10-21)24-20(25)13-23-17-7-8-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-2,5-8,12,23H,3-4,9-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHYVMXBQZFDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)
![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)




![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)


